1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-17-9-7-15(8-10-17)14-23-12-3-5-18(20(23)25)21(26)24-13-11-16-4-1-2-6-19(16)24/h1-10,12H,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHBVBVNBNHKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: Starting from a suitable pyridine derivative, the pyridinone core can be synthesized through cyclization reactions.
Introduction of the 4-Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the pyridinone core.
Attachment of the Indoline-1-Carbonyl Group: This can be achieved through an acylation reaction using indoline-1-carboxylic acid or its derivatives.
Biological Activity
The compound 1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one is a synthetic organic molecule that has gained attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a chlorobenzyl group, an indoline moiety, and a pyridinone core. This structural configuration is believed to contribute to its diverse biological activities.
Structural Formula
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of indoline and pyridinone have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study: Indole Derivatives
A study demonstrated that indole-based compounds could inhibit the growth of cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway. The presence of the chlorobenzyl group in This compound may enhance its potency by improving its interaction with target proteins involved in tumor progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that similar pyridinone derivatives possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
Note: Data adapted from various studies on related compounds .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, This compound may exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
The biological activity of This compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer metabolism or inflammation.
- Receptor Modulation: It could interact with cellular receptors that regulate cell growth and immune responses.
- DNA Interaction: The compound might interfere with DNA replication or transcription processes, leading to reduced cell viability.
Synthesis and Optimization
Research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various synthetic routes have been explored, leading to modifications that improve potency and selectivity against target pathways .
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships (SAR) have revealed critical insights into how changes in the molecular structure affect biological activity. For example, modifications to the chlorobenzyl moiety can significantly alter the compound's efficacy against specific cancer types or bacterial strains .
Scientific Research Applications
Antiviral Properties
Research has indicated that derivatives of indole-based compounds, including those similar to 1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, exhibit antiviral activity. For instance, studies have shown that certain indole-2-carboxamides can inhibit the replication of neurotropic alphaviruses, suggesting a potential application in antiviral drug development .
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties. Indole derivatives have demonstrated effectiveness against Toxoplasma gondii, a parasite responsible for significant morbidity in immunocompromised individuals. Compounds that share structural similarities with this compound have been shown to inhibit key biological processes in the parasite, such as invasion and motility .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various substituents. This flexibility enables the exploration of numerous derivatives with enhanced biological activities. For example, modifications at the indoline or pyridine positions can lead to compounds with improved potency against specific targets.
Case Study 1: Antiviral Activity
A study focused on a series of indole derivatives, including compounds structurally related to this compound, demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral entry or replication processes, showcasing the therapeutic potential of these compounds in treating viral infections .
Case Study 2: Antiparasitic Efficacy
In another investigation, a compound similar to this compound was tested against Toxoplasma gondii. Results indicated that the compound effectively reduced parasitic load in infected models, suggesting its viability as a lead compound for antiparasitic drug development .
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties
Key Observations:
Substituent Effects on Lipophilicity : The 4-chlorobenzyl group in the target compound increases lipophilicity compared to polar substituents like the hydroxyethyl group in 3-(benzyloxy)-1-(2-hydroxyethyl)pyridin-2(1H)-one . This property may enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics.
Conformational Rigidity: The indoline-1-carbonyl group introduces steric and electronic constraints absent in simpler analogs like 1-(3-amino-4-cyclohexyl-2-hydroxybutyl)pyridin-2(1H)-one (). This rigidity could improve target selectivity by reducing off-target interactions .
Biological Activity: Pyridin-2(1H)-ones with aryl/heteroaryl substitutions at C3/C5 (e.g., derivatives in ) exhibit anti-allodynic activity in rodent models.
Crystallographic and Stability Considerations
- Crystal Packing: Quinoline-containing pyridinones () exhibit intramolecular C–H⋯N and π-π interactions, which stabilize their crystal lattices. The indoline group in the target compound may participate in similar interactions, enhancing thermal stability .
- Solubility : Polar substituents (e.g., hydroxyethyl in ) improve aqueous solubility, whereas the chloroaryl and indoline groups in the target compound may reduce it, necessitating formulation optimization.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation and condensation. For example, N-alkylation of pyridinone derivatives with chlorinated intermediates (e.g., 2-chloro-3-(chloromethyl)quinoline analogs) under reflux conditions in polar aprotic solvents like DMF or THF, catalyzed by bases such as KOtBu . Purification via column chromatography (hexane/ethyl acetate gradients) is critical to isolate the product. Reaction parameters like temperature (e.g., 343 K for reflux), solvent choice, and stoichiometric ratios of reagents significantly impact yields .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Methodological Answer :
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal packing, hydrogen-bonding networks, and dihedral angles between aromatic rings .
- NMR spectroscopy (1H, 13C, 2D experiments like COSY and HSQC) resolves substituent positions, particularly for distinguishing indoline and pyridinone moieties .
- Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and purity .
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer :
- Enzyme inhibition assays (e.g., DPP-4 inhibition via fluorescence-based substrates) to assess metabolic regulation potential .
- Kinase activity assays (e.g., ERK1/2 inhibition using phosphorylation-specific antibodies in cell lysates) for signaling pathway studies .
- Cell viability assays (MTT or ATP-luminescence) in cancer or immune cell lines to screen for antiproliferative effects .
Q. How is purity and stability ensured during synthesis and storage?
- Methodological Answer :
- HPLC (reverse-phase C18 columns) monitors purity post-synthesis.
- Stability studies under controlled humidity/temperature (e.g., 4°C in desiccators) prevent hydrolysis of the indoline-carbonyl group.
- Lyophilization is recommended for long-term storage of bioactive derivatives .
Advanced Research Questions
Q. How can discrepancies between computational modeling and crystallographic data be resolved?
- Methodological Answer :
- Multi-software validation : Compare density functional theory (DFT) calculations (e.g., Gaussian) with SHELX-refined structures to identify conformational mismatches .
- Torsional angle adjustments : Manually refine rotatable bonds in software like Mercury or Olex2 to align with experimental electron density maps .
- Dynamic simulations : MD simulations (e.g., GROMACS) assess flexibility of the 4-chlorobenzyl group in solution vs. crystal states .
Q. What strategies optimize bioavailability and solubility in preclinical studies?
- Methodological Answer :
- Prodrug design : Introduce phosphate or ester groups at the pyridinone oxygen to enhance aqueous solubility .
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .
- Nanoparticle encapsulation : Lipid-based carriers mitigate low solubility issues observed in in vivo models .
Q. How do structural modifications at the indoline-1-carbonyl or 4-chlorobenzyl groups affect target selectivity?
- Methodological Answer :
- SAR studies : Replace 4-chlorobenzyl with electron-withdrawing groups (e.g., -CF3) to enhance DPP-4 binding affinity .
- Crystallographic mapping : Analyze hydrogen-bond interactions (e.g., C=O···H-N) in ligand-receptor complexes to guide indoline modifications .
- Mutagenesis assays : Test binding to DPP-4 mutants (e.g., S630A) to identify critical residues for selectivity .
Q. Which in vivo models are appropriate for pharmacokinetic and toxicity profiling?
- Methodological Answer :
- Rodent models : Use Sprague-Dawley rats for bioavailability studies (oral/intravenous dosing) with LC-MS/MS plasma monitoring .
- Toxicogenomics : RNA-seq of liver/kidney tissues identifies off-target effects (e.g., CYP3A4 induction risks noted in related compounds) .
- Metabolite identification : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites in urine and bile .
Data Contradiction Analysis
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Example Issue : Conflicting reports on DPP-4 inhibition potency between enzymatic assays and cell-based studies.
-
Example Issue : Variability in crystallographic bond lengths vs. computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
